molecular formula C21H26N4O B7013039 N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide

N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide

Cat. No.: B7013039
M. Wt: 350.5 g/mol
InChI Key: AARRGGPWAZTFNF-UHFFFAOYSA-N
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Description

N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O/c1-15-2-4-16(5-3-15)10-18-13-25(14-18)21(26)22-9-8-17-11-23-20(24-12-17)19-6-7-19/h2-5,11-12,18-19H,6-10,13-14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARRGGPWAZTFNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2CN(C2)C(=O)NCCC3=CN=C(N=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as cyanoacetamides and aldehydes under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene.

    Synthesis of the Azetidine Ring: The azetidine ring can be formed through a ring-closing reaction involving a suitable amine and a halogenated precursor.

    Coupling Reactions: The final step involves coupling the pyrimidine and azetidine intermediates using reagents like coupling agents (e.g., EDC, DCC) under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace certain groups within the molecule, using reagents like halides or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or nucleophiles in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(2-cyclopropylpyrimidin-5-yl)ethyl]-3-[(4-methylphenyl)methyl]azetidine-1-carboxamide shares structural similarities with other pyrimidine and azetidine derivatives, such as:
    • 2-cyclopropyl-5-pyrimidinylboronic acid
    • 4-cyclopropyl-6-methylpyrimidine-5-boronic acid

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

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